![molecular formula C19H19ClN2O3S B2904605 N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-55-7](/img/structure/B2904605.png)

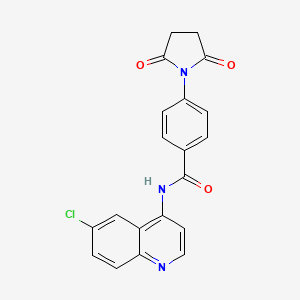

N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

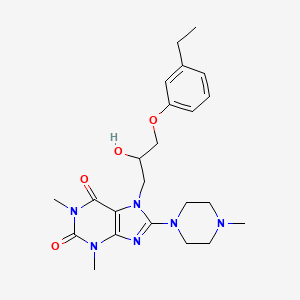

This compound is a complex organic molecule that contains several functional groups and rings. The name suggests it contains a quinoline ring, which is a type of heterocyclic compound. Quinolines are common in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed using a Skraup or Doebner-Von Miller synthesis . The sulfonamide group could be introduced using a sulfonyl chloride in an S_N2 reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline ring system is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

This compound, like other quinolines, would be expected to undergo reactions typical of aromatic compounds. This could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors influencing the properties could include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present .Scientific Research Applications

Antibacterial Activity

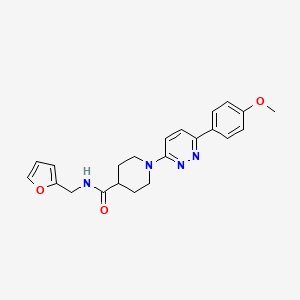

Several studies have synthesized and tested derivatives similar to N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide for their antibacterial properties. For instance, Alavi et al. (2017) investigated the green synthesis of novel quinoxaline sulfonamides, evaluating their effectiveness against Staphylococcus spp. and Escherichia coli, indicating a potential avenue for developing new antibacterial agents (Alavi et al., 2017).

Antimalarial Activity

The synthesis of N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides and their testing against Plasmodium falciparum strains demonstrated promising antimalarial activity, offering insights into hemozoin formation inhibition as a potential target for malaria chemotherapy (Verma et al., 2016).

Antimicrobial Evaluation

Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and assessed for their antimicrobial efficacy. The compounds displayed significant activity against Gram-positive bacteria, highlighting the therapeutic potential of such chemical scaffolds in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).

Chemical Synthesis and Evaluation

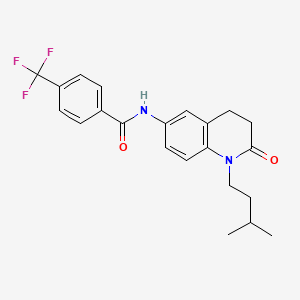

Research has delved into the synthesis of various derivatives and analogs, exploring their chemical properties and potential biological activities. This includes the study of different sulfonamide derivatives for their potential in creating new chemical entities with therapeutic applications (Ghorab et al., 2015).

Neuroprotective Properties

Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been identified for their neuroprotective properties against cerebral ischemia, showcasing the potential of quinoxaline derivatives in neurological research and therapy (Sheardown et al., 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

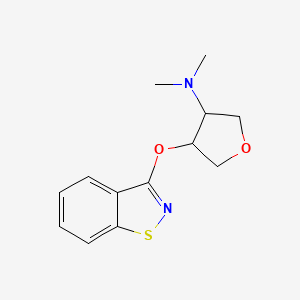

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUYCCUOOWANOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)

![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)

![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)